Cas no 1699-51-0 (DL-Laudanosine)

DL-Laudanosine structure
Nome del prodotto:DL-Laudanosine
DL-Laudanosine Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline
- DL-LAUDANOSINE
- Isoquinoline,1-[(3,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-
- LAUDANOSINE, DL-(SH)
- (+/-)-LAUDANOSIDE
- (+-)-laudanosine
- (R)-Laudanosine
- DL-LAUDANOSIDE
- LAUDANOSINE,DL
- LAUDANOSINE,DL-(SH)(CALL)
- LAUDANOSINE, DL-
- DL-LAUDANOSINE(WXG01661)
- DL-LAUDANOSINE, FREE BASE
- DL-Laudanosine,99%
- HMS2271K11
- Laudanosine (R,S)
- Isoquinoline,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-, (.+-.)-
- BDBM50270376
- HMS2096H04
- Prestwick3_000591
- 1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline
- (R)-1-(3',4'-dimethoxybenzyl)-2-methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
- SpecPlus_000088
- SPBio_000725
- Spectrum3_000112
- Z57474215
- DivK1c_006184
- AB00052572-12
- Isoquinoline,1-[(3,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-, (1R)-
- KBioGR_001488
- BPBio1_000510
- CHEBI:91599
- MLS000060551
- 1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline
- Q27163429
- Prestwick_292
- CCG-38566
- Prestwick0_000591
- dl-Laudanosin
- NSC-94267
- EN300-180011
- (.+/-.)-Laudanosine
- Oprea1_379167
- Laudanosine
- NSC35045
- Spectrum4_000934
- EINECS 216-923-9
- KBio2_006479
- C21H27NO4
- MLS002634637
- Spectrum_000863
- BRD-A24817035-001-05-4
- HY-122489
- HMS1569H04
- NCGC00142367-01
- Isoquinoline,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-veratryl-
- Prestwick1_000591
- SPBio_002681
- Isoquinoline,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-veratryl-, (.+-.)-
- SCHEMBL466529
- AB00052572
- FT-0625478
- 1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoqu inoline
- Isoquinoline, 1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-veratryl-, (.+/-.)-
- Isoquinoline,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-
- (.+-.)-Laudanosine
- CS-0085743
- CHEMBL1407
- NCGC00017301-02
- AKOS022144164
- ISOQUINOLINE, 1,2,3,4-TETRAHYDRO-6,7-DIMETHOXY-2-METHYL-1-VERATRYL-, (+-)-
- (1)-1-((3,4-Dimethoxyphenyl)methyl)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methylisoquinoline
- (.+/-.)-1,2,3,4-Tetrahydro-6,7-dimethoxy-2-methyl-1-veratrylisoquinoline
- MFCD00006910
- (R,S)-Laudanosine
- DTXSID00871873
- NSC331268
- Spectrum5_001625
- Isoquinoline, 1-[(3,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-, (.+/-.)-
- AI3-61890
- FT-0670745
- L-1400
- 3-CYCLOHEX-1-ENYL-ACRYLICACID
- AS-37336
- NSC 94267
- KBio3_000864
- 1699-51-0
- Isoquinoline, 1-((3,4-dimethoxyphenyl)methyl)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-, (+-)-
- EX-A3381
- SMR000064381
- NSC-35045
- 5',8-Dimethoxylaudanosine hydrochloride
- KBioSS_001343
- NS00002032
- BSPBio_000462
- BSPBio_001724
- KBio1_001128
- Spectrum2_000663
- (+-)-1,2,3,4-Tetrahydro-6,7-dimethoxy-2-methyl-1-veratrylisoquinoline
- KGPAYJZAMGEDIQ-UHFFFAOYSA-N
- NSC94267
- NSC-331268
- 20412-65-1
- A937069
- Prestwick2_000591
- KBio2_001343
- KBio2_003911
- AKOS001094404
- A900016
- Veraisoquin
- 85-63-2
- DB-180391
- (A+/-)-Laudanosine
- STL570293
- 1,2,3,4-Tetrahydro-6,7-dimethoxy-1-(3,4-dimethoxybenzyl)-2-methylisoquinoline
- DB-043801
- DL-Laudanosine
-
- MDL: MFCD00006910
- Inchi: InChI=1S/C21H27NO4/c1-22-9-8-15-12-20(25-4)21(26-5)13-16(15)17(22)10-14-6-7-18(23-2)19(11-14)24-3/h6-7,11-13,17H,8-10H2,1-5H3
- Chiave InChI: KGPAYJZAMGEDIQ-UHFFFAOYSA-N
- Sorrisi: CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC
Proprietà calcolate
- Massa esatta: 357.19400
- Massa monoisotopica: 357.19400834g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 26
- Conta legami ruotabili: 6
- Complessità: 434
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Conta Tautomer: niente
- Superficie polare topologica: 40.2Ų
- Carica superficiale: 0
- XLogP3: 3.7
Proprietà sperimentali
- Densità: 1.1729 (rough estimate)
- Punto di fusione: 115°C
- Punto di ebollizione: 490.07°C (rough estimate)
- Indice di rifrazione: 1.5614 (estimate)
- PSA: 40.16000
- LogP: 3.43060
DL-Laudanosine Informazioni sulla sicurezza
- Numero di trasporto dei materiali pericolosi:UN 2810
- Codice categoria di pericolo: 26/28-40
- Istruzioni di sicurezza: S22; S24/25
- Termine di sicurezza:S24/25
- PackingGroup:III
- Frasi di rischio:R26/28; R40
- Classe di pericolo:6.1(b)
DL-Laudanosine Dati doganali
- CODICE SA:2933499090
- Dati doganali:
Codice doganale cinese:
2933499090Panoramica:
2933499090. altri composti contenenti chinolina o sistema di anelli isochinolina [ma non fusi ulteriormente]. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma
Riassunto:
2933499090. altri composti contenenti nella struttura un sistema di anelli chinolina o isochinolina (anche idrogenati), non fusi ulteriormente. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%
DL-Laudanosine Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-180011-5.0g |
1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline |
1699-51-0 | 95.0% | 5.0g |
$1352.0 | 2025-03-21 | |
Key Organics Ltd | AS-37336-10MG |
1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline |
1699-51-0 | >95% | 10mg |
£63.00 | 2023-09-09 | |
Key Organics Ltd | AS-37336-5MG |
1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline |
1699-51-0 | >95% | 5mg |
£46.00 | 2023-09-09 | |
TRC | L178540-25mg |
DL-Laudanosine |
1699-51-0 | 25mg |
$204.00 | 2023-05-18 | ||
TRC | L178540-50mg |
DL-Laudanosine |
1699-51-0 | 50mg |
$299.00 | 2023-05-18 | ||
ChemScence | CS-0085743-100mg |
DL-Laudanosine |
1699-51-0 | 99.41% | 100mg |
$250.0 | 2021-09-02 | |
Enamine | EN300-180011-0.05g |
1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline |
1699-51-0 | 95.0% | 0.05g |
$79.0 | 2025-03-21 | |
Cooke Chemical | LN5304447-100mg |
DL-LAUDANOSINE |
1699-51-0 | HPLC≥98% | 100mg |
RMB 536.00 | 2025-02-20 | |
Enamine | EN300-180011-0.25g |
1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline |
1699-51-0 | 95.0% | 0.25g |
$167.0 | 2025-03-21 | |
Enamine | EN300-180011-2.5g |
1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline |
1699-51-0 | 95.0% | 2.5g |
$676.0 | 2025-03-21 |
DL-Laudanosine Letteratura correlata
-
1. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
-
Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
-
Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
-
Xinhua Dai,Zhimin Liu,Buxing Han,Zhenyu Sun,Yong Wang,Jian Xu,Xinglin Guo,Ning Zhao,Jing Chen Chem. Commun., 2004, 2190-2191
-
Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
1699-51-0 (DL-Laudanosine) Prodotti correlati
- 13074-31-2(1-(3,4-dimethoxyphenyl)methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline)
- 10097-84-4(Tetrahydropalmatin)
- 2586-96-1(Liensinine)
- 524-17-4(Dauricine)
- 13063-54-2((+)-Corypalmine)
- 22324-83-0(1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-(3,4,5-trimethoxyphenyl)-Isoquinoline)
- 2292-16-2(Neferine)
- 50896-90-7((R)-1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline)
- 54417-53-7((R)-1,2,3,4-tetrahydro-6,7-dimethoxy-1-veratrylisoquinoline hydrochloride)
- 2202-17-7((-)-O-Methyldauricine)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:1699-51-0)DL-Laudanosine

Purezza:99%
Quantità:10mg
Prezzo ($):194.0
atkchemica
(CAS:1699-51-0)DL-Laudanosine

Purezza:95%+
Quantità:1g/5g/10g/100g
Prezzo ($):Inchiesta